molecular formula C10H12O3 B1591155 2-(4-Hydroxyphenyl)-2-methylpropanoic acid CAS No. 29913-51-7

2-(4-Hydroxyphenyl)-2-methylpropanoic acid

Cat. No.: B1591155
CAS No.: 29913-51-7
M. Wt: 180.2 g/mol
InChI Key: PECVBUCAGSDWKQ-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a methylpropanoic acid structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid typically involves the reaction of 4-hydroxybenzaldehyde with isobutyric acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the hydroxy group to a methoxy group using reagents like sodium borohydride.

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or acylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.

    Substitution: Halogenating agents (e.g., thionyl chloride), acylating agents (e.g., acetic anhydride).

Major Products:

    Oxidation: Quinones.

    Reduction: Methoxy derivatives.

    Substitution: Halogenated or acylated derivatives.

Scientific Research Applications

2-(4-Hydroxyphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy group can scavenge free radicals, reducing oxidative stress in cells.

    Signal Transduction: The compound can modulate signaling pathways by interacting with specific receptors or enzymes, influencing cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

    4-Hydroxyphenylacetic acid: Similar structure but with an acetic acid group instead of a methylpropanoic acid group.

    4-Hydroxybenzoic acid: Contains a benzoic acid group instead of a methylpropanoic acid group.

    Bisphenol A: Contains two hydroxyphenyl groups linked by a methylene bridge.

Uniqueness: 2-(4-Hydroxyphenyl)-2-methylpropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methylpropanoic acid group provides different reactivity and interaction profiles compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECVBUCAGSDWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564913
Record name 2-(4-Hydroxyphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29913-51-7
Record name 2-(4-Hydroxyphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-hydroxyphenyl)-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 28.5 g Bisphenol-A (IX) (0.12 moles) and 36.4 g acetone (0.63 moles) is pumped into a CO pressurized reactor containing 92 g HF (4.6 moles) and 10 g H2O (0.56 moles). At a starting pressure of 1530 psig and 72°-75° C., the (IX) and acetone reactants are pumped in 64 minutes to a final pressure of 1760 psig. After a total reaction time of 293 minutes, maintaining pressures of 1930-2210 psig, a 98% (IX) conversion yields 20.3 g or 44% selectivity to (I).
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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